REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[C:13]3[C:12](=[O:14])[NH:11][CH2:10][CH2:9][C:8]=3[CH:7]=[CH:6][C:5]=2[N:15]=1.N([O-])=O.[Na+].[PH2](O)=O.[OH-].[K+]>P(O)(O)O.C(OCC)(=O)C.O>[S:3]1[C:4]2[C:13]3[C:12](=[O:14])[NH:11][CH2:10][CH2:9][C:8]=3[CH:7]=[CH:6][C:5]=2[N:15]=[CH:2]1 |f:1.2,4.5|
|
Name
|
2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(C=CC=3CCNC(C23)=O)N1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass
|
Type
|
STIRRING
|
Details
|
The reaction mass was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (60% ethyl acetate in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=2C=CC=3CCNC(C3C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |